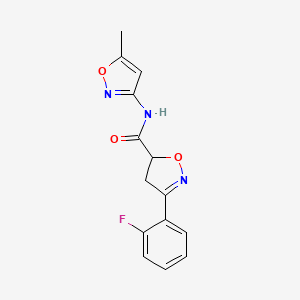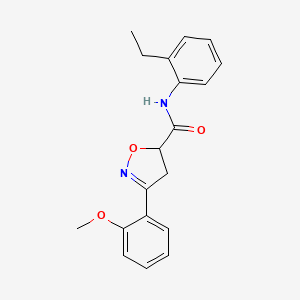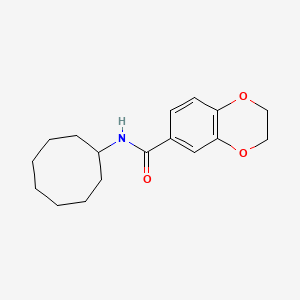![molecular formula C13H18ClNO B4647590 1-[3-(3-chlorophenoxy)propyl]pyrrolidine](/img/structure/B4647590.png)
1-[3-(3-chlorophenoxy)propyl]pyrrolidine
Overview
Description
1-[3-(3-chlorophenoxy)propyl]pyrrolidine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological processes, including learning, memory, and pain perception. CPP has shown promise in the treatment of various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury.
Mechanism of Action
1-[3-(3-chlorophenoxy)propyl]pyrrolidine is a potent and selective inhibitor of the NMDA receptor, which is involved in many physiological processes, including learning, memory, and pain perception. By inhibiting the NMDA receptor, this compound can modulate the activity of glutamate, a neurotransmitter that is involved in many neurological disorders. This modulation can lead to neuroprotective effects and improvements in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the activity of glutamate, which can lead to neuroprotective effects and improvements in cognitive function. Additionally, this compound has been shown to increase blood flow to the brain, which may contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
1-[3-(3-chlorophenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in neurological disorders. Additionally, this compound can be easily synthesized in large quantities, which makes it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, the effects of this compound can vary depending on the dose and duration of treatment, which can make it difficult to establish optimal experimental conditions.
Future Directions
There are several future directions for research on 1-[3-(3-chlorophenoxy)propyl]pyrrolidine. One area of interest is the potential use of this compound as a treatment for neurological disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential off-target effects.
Another area of interest is the development of new compounds that target the NMDA receptor. This compound has served as a valuable tool for studying the NMDA receptor, but new compounds may have improved efficacy and fewer off-target effects. Additionally, new compounds may have different mechanisms of action that could lead to novel therapeutic applications.
Conclusion:
This compound, or this compound, is a potent and selective inhibitor of the NMDA receptor that has shown promise in the treatment of various neurological disorders. It has been extensively studied for its potential therapeutic applications, and more research is needed to fully understand its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, it has served as a valuable tool for studying the NMDA receptor and may have potential as a treatment for neurological disorders in humans.
Scientific Research Applications
1-[3-(3-chlorophenoxy)propyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound may have potential as a treatment for these neurological disorders in humans.
Properties
IUPAC Name |
1-[3-(3-chlorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHJJQWNGDNIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)
![4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4647526.png)


![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4647542.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B4647551.png)
![3-(3-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4647558.png)
![4-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B4647559.png)

![4,4-dimethyl-1-[(4-propoxyphenyl)amino]-1-penten-3-one](/img/structure/B4647569.png)
![N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4647580.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B4647588.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4647592.png)
![8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4647594.png)
